(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine
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Overview
Description
®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for various applications.
Mechanism of Action
Target of Action
Compounds with difluoromethyl groups are known to interact with various biologically and pharmacologically active ingredients .
Mode of Action
It is known that difluoromethylation is a key process in the functionalization of diverse fluorine-containing heterocycles . This process involves the addition of a difluoromethyl group to a molecule, which can significantly alter its chemical properties and biological activity .
Biochemical Pathways
Difluoromethylation is known to play a crucial role in the synthesis of various biologically and pharmacologically active ingredients . These ingredients are often core moieties of diverse fluorine-containing heterocycles .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The addition of a difluoromethyl group to a molecule can significantly alter its chemical properties and biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine. These factors can include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethyl radicals to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.
Industrial Production Methods
Industrial production of ®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine often employs large-scale synthesis techniques. For example, trifluoromethyl triflate can be used as a bifunctional reagent to render the heteroarene more electrophilic and deliver the trifluoromethoxy group . This reagent is stable in either pure form or as a stock solution, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethyl radicals, trifluoromethyl triflate, and various oxidizing and reducing agents . Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yields.
Major Products
Major products formed from these reactions include difluoromethylated and fluorinated derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of fluorinated compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These compounds have similar fluorine-containing groups and exhibit comparable chemical properties.
Monofluoromethylated Compounds: These compounds contain a single fluorine atom and are used in similar applications.
Uniqueness
®-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine is unique due to its specific difluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCZKSVDMXYQHR-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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